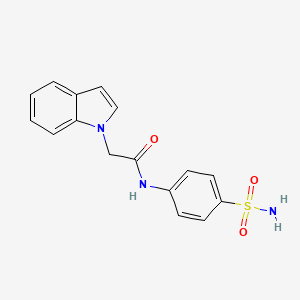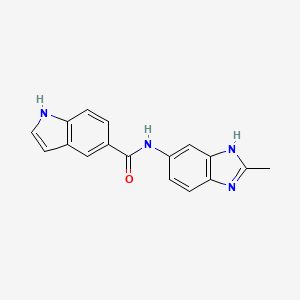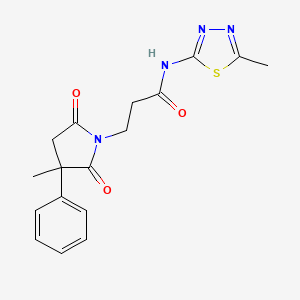
2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features an indole ring attached to an acetamide group, which is further connected to a sulfonamide-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the indole-acetamide intermediate.
Sulfonamide Substitution: The final step involves the reaction of the indole-acetamide intermediate with 4-aminobenzenesulfonamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted sulfonamide derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-1-yl)-N-phenylacetamide: Lacks the sulfonamide group, which may reduce its enzyme inhibition potential.
N-(4-sulfamoylphenyl)acetamide: Lacks the indole ring, which may affect its ability to intercalate with DNA.
2-(1H-indol-1-yl)acetamide: Lacks both the sulfonamide and phenyl groups, which may significantly alter its biological activity.
Uniqueness
2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to the combination of the indole ring and sulfonamide group, which provides a dual mechanism of action involving both DNA intercalation and enzyme inhibition
Eigenschaften
Molekularformel |
C16H15N3O3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-indol-1-yl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c17-23(21,22)14-7-5-13(6-8-14)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-10H,11H2,(H,18,20)(H2,17,21,22) |
InChI-Schlüssel |
KKQBXKVHPAACLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)
![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)
![N-(1H-indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935591.png)
![N-(1-methyl-1H-indol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B14935610.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B14935613.png)
![N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14935616.png)
![4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14935617.png)
![2-(1,3-Benzothiazol-2-YL)-N-[3-(trifluoromethoxy)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B14935631.png)
![2'-butyl-N-(3-fluorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935632.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)hexanamide](/img/structure/B14935638.png)
![N-[4-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B14935648.png)
